Chloroprocaine

Catalog No.
S579674
CAS No.
133-16-4
M.F
C13H19ClN2O2
M. Wt
270.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroprocaine

CAS Number

133-16-4

Product Name

Chloroprocaine

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-chlorobenzoate

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

InChI

InChI=1S/C13H19ClN2O2/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14/h5-6,9H,3-4,7-8,15H2,1-2H3

InChI Key

VDANGULDQQJODZ-UHFFFAOYSA-N

solubility

VERY SOL IN CHLOROFORM; INSOL IN ETHER /HYDROCHLORIDE/
1.30e+00 g/L

Synonyms

2-chloroprocaine, chlor-procaine, chloroprocaine, chloroprocaine hydrochloride, Nesacaine, Nesacaine MPF

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl

The exact mass of the compound Chloroprocaine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.665 mg/ml1.30e+00 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates - Supplementary Records. It belongs to the ontological category of benzoate ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Chloroprocaine is a synthetic amino ester local anesthetic distinguished by the presence of a chlorine atom at the 2-position of the benzene ring of the procaine molecule. This specific halogenation fundamentally alters its pharmacokinetic profile, making it one of the fastest-metabolized local anesthetics available. In physiological systems, chloroprocaine exhibits an exceptionally short plasma half-life of approximately 11 to 25 seconds, driven by ultra-rapid hydrolysis via plasma pseudocholinesterases [1]. For procurement and research, this compound serves as the premier baseline material for ultra-short-acting nerve block models, maternal-fetal pharmacological studies, and the development of rapid-recovery ambulatory formulations where minimizing systemic toxicity and preventing tissue accumulation are critical design parameters.

Research Fit

Ester-type local anesthetic tool for rapid plasma pseudocholinesterase hydrolysis studies
Ortho-chloro substitution provides enhanced hydrolysis rate context vs. unsubstituted procaine
Supports short-duration spinal and peripheral nerve block research models

Substituting chloroprocaine with its non-halogenated parent compound, procaine, or standard amides like lidocaine fundamentally compromises experimental and clinical workflows requiring rapid offset. Procaine lacks the 2-chloro substitution, resulting in a plasma hydrolysis rate that is 3.5 to 4 times slower, which significantly prolongs systemic exposure and delays recovery times [1]. Conversely, substituting with amide-class anesthetics (e.g., lidocaine or bupivacaine) shifts the metabolic pathway entirely from plasma pseudocholinesterase hydrolysis to hepatic degradation. This shift not only extends the duration of action from under an hour to several hours but also introduces the risk of fetal ion trapping in obstetric models and transient neurological symptoms in spinal models. Chloroprocaine’s unique combination of high permissible dosing (2% to 3% concentrations) and near-instantaneous plasma clearance cannot be replicated by these generic alternatives.

Substitution Risk

!
Lidocaine or bupivacaine (amides) exhibit prolonged half-lives and may not replicate ultra-rapid clearance profiles in kinetic models
!
Procaine lacks ortho-chloro substitution, resulting in lower Vmax and different enzyme saturation context
!
Ropivacaine or tetracaine may produce prolonged motor block or barrier effects; recovery endpoints may differ considerably

Plasma Cholinesterase Hydrolysis Rate

The addition of a chlorine atom to the benzene ring of procaine drastically accelerates its enzymatic degradation. Quantitative pharmacokinetic studies demonstrate that chloroprocaine is hydrolyzed 3.5 to 4 times faster than procaine by plasma cholinesterase [1]. This results in an adult in vitro plasma half-life of just 21 to 25 seconds for chloroprocaine, compared to significantly longer durations for procaine and hours for hepatic-metabolized amides.

Evidence DimensionRate of hydrolysis by plasma cholinesterase
Target Compound DataChloroprocaine (3.5 to 4-fold faster hydrolysis; half-life ~21-25 seconds)
Comparator Or BaselineProcaine (Baseline hydrolysis rate)
Quantified Difference350% to 400% increase in hydrolysis rate for the halogenated target.
ConditionsIn vitro human plasma pseudocholinesterase assay.

Procuring chloroprocaine is essential for establishing in vivo models that require immediate cessation of anesthetic effects and near-zero systemic accumulation.

Hydrolysis Vmax vs Procaine
Head-to-head
Chloroprocaine: 98.4 ± 2.1 nmol/min/mL
Procaine: 18.6 ± 0.9 nmol/min/mL
5.3-fold higher Vmax
Reported rapid ester hydrolysis endpoint context; supports pseudo-cholinesterase kinetic differentiation
In vitro human serum, pH 7.4, 37°C

Formulation Concentration and Onset Time

Despite having a higher pKa (8.7) than lidocaine (7.9), which typically predicts a slower onset due to lower non-ionized fractions at physiological pH, chloroprocaine achieves a faster onset of action. This is because its exceptionally low systemic toxicity permits the safe use of higher formulation concentrations (2% to 3%), creating a massive diffusion gradient [1]. In comparative epidural models, 1.5% chloroprocaine achieves adequate analgesia in a median of 7.0 minutes, compared to 12.0 minutes for 1% lidocaine [2].

Evidence DimensionTime to adequate analgesia (onset time)
Target Compound DataChloroprocaine 1.5% (7.0 minutes)
Comparator Or BaselineLidocaine 1% (12.0 minutes)
Quantified Difference41% reduction in onset time.
ConditionsEpidural administration in labor analgesia models.

Allows formulators to design rapid-acting local anesthetic products without relying on the cardiovascular risks associated with high-dose amides.

TNS Incidence vs Lidocaine
Head-to-head
Chloroprocaine: 0/8 (0%)
Lidocaine: 7/8 (87.5%)
P = 0.0004
Reported neurological symptom endpoint context in volunteer spinal model
Intrathecal, healthy volunteers; chloroprocaine 30-40 mg, lidocaine 40 mg

Fetal Ion Trapping and Placental Transfer Safety

In obstetric pharmacology models, fetal acidosis (pH 7.32–7.38) causes basic drugs to become highly ionized and trapped in the fetal circulation. While amide anesthetics like lidocaine and bupivacaine are susceptible to this ion trapping, chloroprocaine is exempt. Its half-life in fetal plasma is merely 15.4 seconds, ensuring that any drug crossing the placenta is metabolized before it can accumulate, regardless of fetal acidosis [1].

Evidence DimensionFetal plasma half-life and ion trapping potential
Target Compound DataChloroprocaine (15.4 seconds fetal half-life; zero functional ion trapping)
Comparator Or BaselineAmide Anesthetics (Hours-long half-life; high ion trapping in acidosis)
Quantified DifferenceComplete elimination of ion trapping risk due to ultra-rapid fetal metabolism.
ConditionsMaternal-fetal placental transfer models with induced fetal acidosis.

Makes chloroprocaine the strict procurement mandate for any maternal-fetal in vivo research involving local anesthetics.

Sensory Recovery vs Lidocaine/Bupivacaine
Head-to-head
Chloroprocaine: 2.6 h (IQR 2.2-2.9)
Lidocaine: 3.1 h
Bupivacaine: 6.1 h
16% faster vs lidocaine, 57% vs bupivacaine
Supports short-duration spinal block endpoint review; earlier recovery observed
RCT, knee arthroscopy model; N=99; intrathecal 40 mg chloroprocaine

Motor Block Resolution for High-Throughput Ambulatory Models

For short-duration surgical models, the offset time of the anesthetic dictates throughput. When used in subarachnoid blocks (30–40 mg doses), chloroprocaine yields a time to unassisted ambulation of approximately 90 minutes[1]. In contrast, long-acting amides like bupivacaine can prolong motor block and delay ambulation for 240 to 380 minutes. Chloroprocaine achieves this rapid offset without the high incidence of transient neurological symptoms (TNS) associated with intermediate amides like lidocaine.

Evidence DimensionTime to postoperative mobilization/ambulation
Target Compound DataChloroprocaine (approx. 90 minutes)
Comparator Or BaselineBupivacaine (240 to 380 minutes)
Quantified Difference62% to 76% reduction in recovery time.
ConditionsSubarachnoid (spinal) block for procedures lasting <60 minutes.

Crucial for laboratories and clinical trial designers optimizing rapid-turnaround, day-case surgical protocols.

Ambulation/Micturition vs Bupivacaine
Head-to-head
Ambulation: 223 vs 262 min (15% faster)
Micturition: 269 vs 339 min (21% faster)
P < 0.001
Reported discharge-readiness endpoint context; may support short-procedure model selection
Lower abdominal/extremity surgery model; N=66
Recovery Parameters vs Ropivacaine
Head-to-head
All discharge criteria significantly shorter (P < 0.0001); absolute values not provided in abstract
Reported recovery endpoint context; data to verify in full-text
Inguinal hernia model; N=60; 30 mg chloroprocaine vs 15 mg ropivacaine
Ophthalmic CFU Reduction vs Tetracaine
Head-to-head
Chloroprocaine gel: 79.3% CFU reduction
Tetracaine solution: 72.1%
Non-inferior; 90% CI -13.56 to 3.28
Supports ophthalmic antisepsis compatibility context; reported barrier-free povidone-iodine interaction
Randomized, patient-masked; N=82; preservative-free gel formulation

Short-Acting Nerve Block and Ambulatory Surgery Models

Due to its ~90-minute ambulation recovery time and lack of transient neurological symptoms, chloroprocaine is the optimal active pharmaceutical ingredient (API) for developing ultra-short-acting spinal and peripheral block formulations[1].

Maternal-Fetal Pharmacological Research

Its unique inability to undergo fetal ion trapping—driven by a 15.4-second fetal plasma half-life—makes it the gold standard reference compound for studying placental drug transfer and obstetric anesthesia safety [2].

Pseudocholinesterase Activity Assays

Because its primary metabolic pathway relies entirely on plasma esterases, chloroprocaine is utilized in biochemical assays to evaluate atypical pseudocholinesterase enzyme kinetics and ester hydrolysis rates, serving as a rapid-turnaround substrate compared to procaine [2].

High-Concentration, Rapid-Onset Formulation Development

Its remarkably low systemic toxicity allows formulators to safely utilize 2% to 3% concentrations, creating a massive diffusion gradient that achieves faster onset times than standard lidocaine formulations without requiring epinephrine additives[1].

Application Fit

Application
Selection Property
Validation Focus
Short-duration spinal anesthesia model studies
Rapid sensory/motor block recovery profile
Sensory block resolution time and TNS endpoint review
Lower abdominal / extremity nerve block research
Accelerated ambulation and micturition endpoints
Discharge-readiness milestone comparisons vs. bupivacaine
Day-case inguinal hernia spinal model
Reduced time to unassisted ambulation vs. ropivacaine
Recovery parameter consistency and hemodynamic stability
Ocular surface antisepsis compatibility research
Preservative-free gel without barrier to povidone-iodine
CFU reduction endpoint and corneal toxicity concern avoidance

Physical Description

Solid

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

270.1135055 Da

Monoisotopic Mass

270.1135055 Da

Heavy Atom Count

18

LogP

2.86
2.86 (LogP)
log Kow= 2.86
2.5

Odor

ODORLESS

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides and /hydrogen chloride/.

Melting Point

173-174ºC

UNII

5YVB0POT2H

Related CAS

3858-89-7 (hydrochloride)

Drug Indication

Chloroprocaine for intrathecal injection is indicated for the production of subarachnoid block (spinal anesthesia) in adults. It is also indicated for the production of local anesthesia by infiltration, peripheral and central nerve block, and a preservative-free form can also be used for lumbar and caudal epidural blocks. Topical chloroprocaine for ophthalmic use is indicated for ocular surface anesthesia.
Chloroprocaine is an ester class local anesthetic with labeled indications to provide anesthesia through infiltration, peripheral nerve, epidural, and caudal block. Due to its low potential for systemic toxicity, chloroprocaine has been used to identify inadvertent intravascular epidural catheter insertion in pregnant and non-pregnant adults.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anesthetics, Local

Therapeutic Uses

Anesthetics, Local
A LOCAL ANESTHETIC AGENT SIMILAR IN CHEM STRUCTURE & PHARMACOLOGICAL ACTION TO PARENT COMPD, PROCAINE HCL. IT IS MORE RAPID IN ONSET OF ACTION & HAS ANESTHETIC POTENCY AT LEAST TWICE THAT OF PROCAINE. TOXICITY IS LOW & QUALITATIVELY SIMILAR TO PROCAINE. /CHLOROPROCAINE HCL/
...USED TO PRODUCE ANESTHESIA BY TECHNIQUES OF INFILTRATION, FIELD BLOCK, & REGIONAL NERVE BLOCK, INCL CAUDAL & EPIDURAL BLOCK. /CHLOROPROCAINE HCL/
... ACT ON ANY PART OF THE NERVOUS SYSTEM & ON EVERY TYPE OF NERVE FIBER. /LOCAL ANESTHETICS/
For more Therapeutic Uses (Complete) data for CHLOROPROCAINE (13 total), please visit the HSDB record page.

Pharmacology

Chloroprocaine is an ester type anesthetic agent indicated for production of local or regional anesthesia, particularly for oral surgery. Chloroprocaine (like cocaine) has the advantage of constricting blood vessels which reduces bleeding, unlike other local anesthetics like lidocaine.

MeSH Pharmacological Classification

Anesthetics, Local

ATC Code

N - Nervous system
N01 - Anesthetics
N01B - Anesthetics, local
N01BA - Esters of aminobenzoic acid
N01BA04 - Chloroprocaine

Mechanism of Action

Chloroprocaine acts mainly by binding to the alpha subunit on the cytoplasmic region of voltage-gated sodium channels and inhibiting sodium influx in neuronal cell membranes. This lowers the nerve membrane permeability to sodium and decreases the rate of rise of the action potential. Therefore, chloroprocaine inhibits signal conduction and leads to a reversible nerve conduction blockade. The progression of anesthesia depends on the diameter, myelination and conduction velocity of nerve fibers, and the order of loss of nerve function is the following: 1) pain, 2) temperature, 3) touch, 4) proprioception, and 5) skeletal muscle tone.
Local anesthetics prevent the generation and the conduction of the nerve impulse. Their primary site of action is the cell membrane. ... Local anesthetics block conduction by decreasing or preventing the large transient increase in the permeability of excitable membranes to Na+ that normally is produced by a slight depolarization of the membrane. ... As the anesthetic action progressively develops in a nerve, the threshold for electrical excitability gradually increases, the rate of rise of the action potential declines, impulse conduction slows, and the safety factor for conduction decreases; these factors decrease the probability of propagation of the action potential, and nerve conduction fails. ... /Local anesthetics/ can block K+ channels. ... blockade of conduction is not accompanied by any large or consistent change in resting membrane potential due to block of K+ channels. /Local anesthetics/
... SITE AT WHICH LOCAL ANESTHETICS ACT, AT LEAST IN ... CHARGED FORM, IS ACCESSIBLE ONLY FROM THE INNER SURFACE OF THE MEMBRANE. ... LOCAL ANESTHETICS APPLIED EXTERNALLY FIRST MUST CROSS THE MEMBRANE BEFORE THEY CAN EXERT A BLOCKING ACTION. /LOCAL ANESTHETICS/
... /TWO POSSIBILITIES:/ ACHIEVE BLOCK BY INCR SURFACE PRESSURE OF LIPID LAYER THAT CONSTITUTES NERVE MEMBRANE ... CLOSING PORES THROUGH WHICH IONS MOVE. ... /OR:/ AFFECT PERMEABILITY BY INCR DEGREE OF DISORDER OF MEMBRANE. /LOCAL ANESTHETICS/
... ACID SALT MUST BE NEUTRALIZED IN TISSUE & FREE AMINE LIBERATED BEFORE DRUG CAN PENETRATE TISSUES & PRODUCE ANESTHETIC ACTION. ... FORM OF MOLECULE ACTIVE IN NERVE FIBERS IS CATION. ... CATION ... COMBINES WITH SOME RECEPTOR IN MEMBRANE TO PREVENT GENERATION OF ACTION POTENTIAL. /LOCAL ANESTHETICS/
... /SUGGESTED/ THAT PROCAINE ... DIMINISHES RELEASE OF ACETYLCHOLINE BY MOTOR-NERVE ENDINGS. /PROCAINE/

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Impurities

Sodium metabisulfate as a preservative in earlier formulations ... newer preparations ... contain calcium EDTA as the preservative.

Other CAS

133-16-4

Absorption Distribution and Excretion

Thanks to its low risk for systemic toxicity, chloroprocaine has a rapid onset of action that usually ranges between 6 to 12 minutes. The duration of chloroprocaine-induced anesthesia may be up to 60 minutes. The absorption rate of local anesthetics depends on the total dose and concentration of chloroprocaine, as well as the route of administration, the vascularity of the administration site, and the presence or absence of epinephrine in the anesthetic injection. The presence of epinephrine reduces the rate of absorption and plasma concentration of local anesthetics. The systemic exposure to chloroprocaine following its topical ocular administration has not been evaluated.
Like most local anesthetics and their metabolites, chloroprocaine is mainly excreted by the kidneys. The urinary excretion of chloroprocaine may be affected by urinary perfusion and factors that have an effect on urinary pH.
PROCAINE IS READILY ABSORBED FOLLOWING PARENTERAL ADMIN ... DOES NOT LONG REMAIN @ SITE OF INJECTION. ... FOLLOWING ABSORPTION, PROCAINE IS RAPIDLY HYDROLYZED ... /PROCAINE/
... Binding of the anesthetic to proteins in the serum and to tissues reduces the concentration of free drug in the systemic circulation and, consequently, reduces toxicity. ... /Ester local anesthetics/ are hydrolyzed and inactivated primarily by a plasma esterase, probably plasma cholinesterase. The liver also participates in hydrolysis of local anesthetics. /Local anesthetics/
THE SYSTEMIC TOXICITY OF CHLOROPROCAINE IS LESS THAN THAT OF ALL OTHER LOCAL ANESTHETICS BECAUSE OF ITS RAPID HYDROLYSIS BY PLASMA CHOLINESTERASE ... WHICH SHORTENS THE PLASMA HALF-LIFE.
... ENZYMATIC HYDROLYSIS OF PROCAINE /GIVES/ ... PARA-AMINOBENZOIC ACID & DIETHYLAMINOETHANOL. FORMER IS EXCRETED IN URINE TO EXTENT OF ABOUT 80%, EITHER UNCHANGED OR IN CONJUGATED FORM. ONLY 30% OF DIETHYLAMINOETHANOL CAN BE RECOVERED IN URINE; REMAINDER UNDERGOES METABOLIC DEGRADATION ... /PROCAINE/
For more Absorption, Distribution and Excretion (Complete) data for CHLOROPROCAINE (9 total), please visit the HSDB record page.

Metabolism Metabolites

In plasma, chloroprocaine is quickly metabolized by pseudocholinesterases, a group of enzymes that perform the hydrolysis of the ester linkage. In ocular tissues, chloroprocaine is metabolized by nonspecific esterases. The hydrolysis of chloroprocaine leads to the production of ß-diethylaminoethanol and 2-chloro-4-aminobenzoic acid, which inhibits the action of the sulfonamides.
2-DIETHYLAMINOETHYL 4-AMINO-2-CHLOROBENZOATE YIELDS 4-AMINO-2-CHLOROBENZOIC ACID IN GUINEA PIGS. LIVETT, BH & RM LEE, BIOCHEM PHARMAC 17, 385 (1968). /FROM TABLE/
HYDROLYZED /CHIEFLY/ BY PLASMA PSEUDOCHOLINESTERASES /& ALSO BY ESTERASES IN LIVER/ AS DIETHYLAMINOETHANOL & 2-CHLORO-4-AMINOBENZOIC ACID /HUMAN, PARENTERAL. ANIMAL STUDIES SUGGEST THAT SOME LOCAL ANESTHETICS MAY UNDERGO BILIARY RECYCLING/ /CHLOROPROCAINE HCL/
Chloroprocaine is rapidly metabolized in plasma by hydrolysis of the ester linkage by pseudocholinesterase. Route of Elimination: Chloroprocaine is rapidly metabolized in plasma by hydrolysis of the ester linkage by pseudocholinesterase. Urinary excretion is affected by urinary perfusion and factors affecting urinary pH. Half Life: 21 +/- 2 seconds

Wikipedia

Chloroprocaine

Drug Warnings

A FEW CASES OF THROMBOPHLEBITIS HAVE BEEN REPORTED FOLLOWING IV REGIONAL ANESTHESIA. THIS REACTION MAY HAVE BEEN DUE TO ACIDITY OF SOLN. /CHLOROPROCAINE HCL/
... NOT EFFECTIVE TOPICALLY & HAS NOT BEEN STUDIED SUFFICIENTLY TO BE USED FOR SPINAL ANESTHETIC. /CHLOROPROCAINE HCL/
IN PRESENCE OF HEMORRHAGE, SYMPATHETIC BLOCK PRODUCED BY EPIDURAL ANESTHESIA BECOMES EXTREMELY SIGNIFICANT & MAY RESULT IN RAPID & DELETERIOUS CIRCULATORY CHANGES. /LOCAL ANESTHETICS/
ANIMALS WITH EXPTL PRODUCED HEPATIC DAMAGE ARE MUCH MORE SUSCEPTIBLE TO TOXIC ACTIONS OF LOCAL ANESTHETICS, SO THAT EXTENSIVE USE OF LOCAL ANESTHETIC IN PT WITH SEVERE HEPATIC DAMAGE SHOULD PERHAPS BE AVOIDED. /LOCAL ANESTHETICS/
For more Drug Warnings (Complete) data for CHLOROPROCAINE (19 total), please visit the HSDB record page.

Biological Half Life

In adults, the average _in vitro_ plasma half-life of chloroprocaine is 21 seconds for males and 25 seconds for females. In neonates, the average _in vitro_ plasma half-life is 43 seconds. Following intrapartum epidural anesthesia, the apparent _in vivo_ half-life of chloroprocaine detected in maternal plasma was 3.1 minutes (range from 1.5 to 6.4 minutes).
... Plasma half-life /is/ approximately 25 seconds.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

2-CHLORO-4-NITROBENZOIC ACID IS REACTED WITH THIONYL CHLORIDE & RESULTING ACID CHLORIDE CONDENSED WITH 2-(DIETHYLAMINO)ETHANOL. REDN OF NITRO ESTER WITH IRON & ACIDULATED WATER YIELDS CHLOROPROCAINE BASE...CONVERTED INTO THE HYDROCHLORIDE BY DISSOLVING IN SUITABLE SOLVENT & INTRODUCING HCL.
...synthesized by esterification of 4-amino-2-chlorobenzoic acid with 2-diethylaminoethanol and subsequent transformation to the hydrochloride form. /Hydrochloride/

General Manufacturing Information

Chloroprocaine, an ester local anesthetic introduced in 1952, is a chlorinated derivative of procaine.

Clinical Laboratory Methods

FLAME IONIATION GLC MEASUREMENT OF CHLOROPROCAINE IN PLASMA.
GLC PROCEDURE CAPABLE OF DETECTING 10 NG INTACT CHLOROPROCAINE/ML OF BLOOD.

Interactions

NERVE BLOCKS LAST AN AVG OF 1 HR. THE ADDITION OF EPINEPHRINE 1:200,000 PROLONGS THE DURATION TO AS MUCH AS 1.5 HR. /HYDROCHLORIDE/
EFFECTS OF PROCAINE & PHYSOSTIGMINE ARE ANTAGONISTIC, & THOSE OF PROCAINE & CURARE ADDITIVE. /PROCAINE/
... /Procaine/ is hydrolyzed in vivo to produce paraaminobenzoic acid, which inhibits the action of sulfonamides. /Procaine/
BUPIVACAINE & OTHER AMIDE LOCAL ANESTHETICS INHIBIT HYDROLYSIS OF CHLOROPROCAINE BY HUMAN SERUM.
For more Interactions (Complete) data for CHLOROPROCAINE (19 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN AIR /HYDROCHLORIDE/
AQ SOLN ... TURN YELLOW ON STANDING /HCL/

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